molecular formula C12H16O3 B11893003 1-Propylisochroman-6,7-diol

1-Propylisochroman-6,7-diol

Cat. No.: B11893003
M. Wt: 208.25 g/mol
InChI Key: NANRBCDRUZZOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propylisochroman-6,7-diol is an organic compound with the molecular formula C12H16O3. It features a propyl group attached to an isochroman ring, which is further substituted with hydroxyl groups at the 6th and 7th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylisochroman-6,7-diol can be synthesized through several methods. One common approach involves the hydroxylation of alkenes or the hydrolysis of epoxides . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve the use of glycerol hydrogenolysis via aqueous phase reforming. This method is advantageous due to its low temperature requirement and high hydrogen yield, which eliminates the need for an external hydrogen supply .

Chemical Reactions Analysis

Types of Reactions: 1-Propylisochroman-6,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated derivatives .

Scientific Research Applications

1-Propylisochroman-6,7-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Propylisochroman-6,7-diol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through the formation of hydrogen bonds and other interactions with the enzyme’s active site .

Comparison with Similar Compounds

  • 1,2-Propanediol
  • 1,3-Propanediol
  • Ethylene glycol
  • Propylene glycol

Comparison: 1-Propylisochroman-6,7-diol is unique due to its isochroman ring structure and the specific positioning of its hydroxyl groups. This structural uniqueness imparts different chemical and physical properties compared to other diols, such as enhanced stability and specific reactivity patterns .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-propyl-3,4-dihydro-1H-isochromene-6,7-diol

InChI

InChI=1S/C12H16O3/c1-2-3-12-9-7-11(14)10(13)6-8(9)4-5-15-12/h6-7,12-14H,2-5H2,1H3

InChI Key

NANRBCDRUZZOMN-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2=CC(=C(C=C2CCO1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.